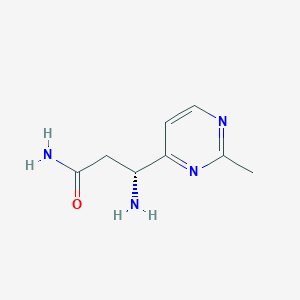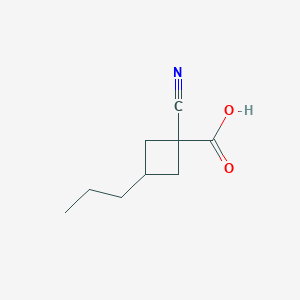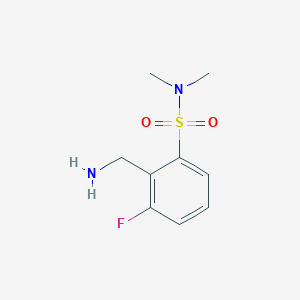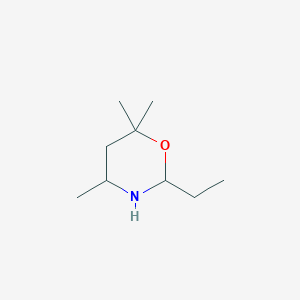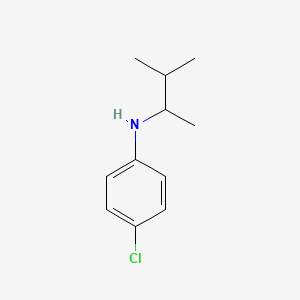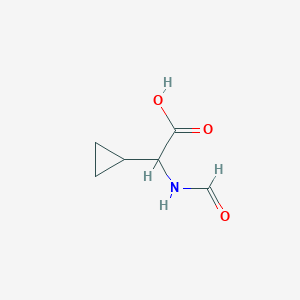
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups, as well as a butanenitrile side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boronic ester group and is used in similar coupling reactions.
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
4-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)butanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and oxo groups, along with the butanenitrile side chain, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H10BrN3O |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
4-(3-amino-5-bromo-4-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H10BrN3O/c10-7-5-13(4-2-1-3-11)6-8(12)9(7)14/h5-6H,1-2,4,12H2 |
Clave InChI |
AZUAPXAPKGWOAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1CCCC#N)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



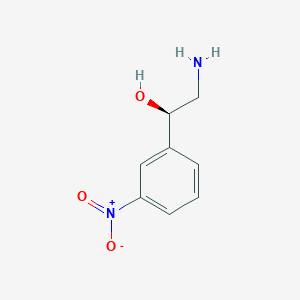

![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
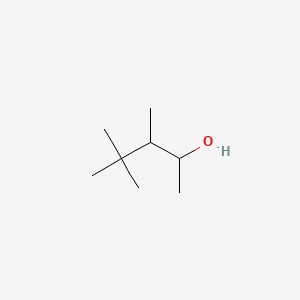
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
